molecular formula C15H16ClF2NO2 B3016536 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one CAS No. 2097891-19-3

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one

Cat. No.: B3016536
CAS No.: 2097891-19-3
M. Wt: 315.74
InChI Key: CUVVQSDQJAUNIC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[25]octan-6-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with a suitable difluoroalkylating agent to introduce the difluoro group. This is followed by the formation of the spirocyclic structure through a cyclization reaction involving an azaspiro compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one: This compound is unique due to its spirocyclic structure and the presence of both chlorophenoxy and difluoro groups.

    2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-ol: A similar compound with a hydroxyl group instead of a ketone.

    2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-amine: A related compound with an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF2NO2/c16-11-1-3-12(4-2-11)21-9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVQSDQJAUNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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